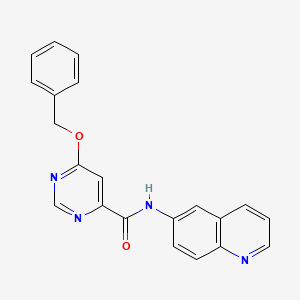

![molecular formula C14H12F2N2O2 B6426911 (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2034997-70-9](/img/structure/B6426911.png)

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide, also known as DFMO, is a synthetic compound that has been used in scientific research for many years. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. DFMO is a fluorinated analog of the naturally occurring compound allopurinol and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has been used in numerous scientific studies due to its ability to act as an inhibitor of several enzymes. It has been used in studies of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used in studies of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. Additionally, it has been used in studies of the enzyme 5-lipoxygenase, which is involved in the metabolism of leukotrienes.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit theCardiac Na±Ca2+ Exchanger, NCX1.1 . This protein plays a crucial role in maintaining the balance of sodium and calcium ions within cardiac cells, which is essential for normal heart function .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target protein (like ncx11) and inhibit its function . This inhibition could lead to changes in the ion balance within the cells, potentially affecting cellular functions .

Biochemical Pathways

Given its potential target, it can be speculated that it might affect thesodium-calcium exchange pathway in cardiac cells . This could have downstream effects on the regulation of heart rhythm and contractility .

Result of Action

Based on its potential target, it can be inferred that its action might lead to changes in the ion balance within cardiac cells, potentially affecting heart function .

Advantages and Limitations for Lab Experiments

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and it is easily synthesized. Additionally, it is a highly potent inhibitor of several enzymes, which makes it ideal for use in biochemical and physiological studies. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound and must be stored and handled carefully. Additionally, it has a relatively short half-life and must be used quickly after synthesis.

Future Directions

(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has many potential future directions that could be explored. It could be further studied for its potential applications in the treatment of gout and other inflammatory diseases. Additionally, it could be studied for its potential applications in the treatment of allergies and other immune disorders. It could also be studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells. Finally, it could be studied for its potential applications in the treatment of neurological disorders, as it has been found to modulate the levels of certain neurotransmitters.

Synthesis Methods

The synthesis method for (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves the reaction of 2,5-difluorophenylacetic acid with 5-methyl-1,2-oxazol-4-ylmethylprop-2-enamide in the presence of a base such as sodium hydroxide. The reaction is conducted in ethyl acetate and yields the desired compound in high yields. This method of synthesis has been widely used in scientific research and has been found to be reliable and efficient.

properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O2/c1-9-11(8-18-20-9)7-17-14(19)5-2-10-6-12(15)3-4-13(10)16/h2-6,8H,7H2,1H3,(H,17,19)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDVBFGTPVCHQU-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C=CC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CNC(=O)/C=C/C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,5-difluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B6426836.png)

![2-(3-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6426845.png)

![3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426846.png)

![3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426849.png)

![3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B6426864.png)

![2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6426866.png)

![4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B6426872.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426882.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426888.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6426890.png)

![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426891.png)

![4,4,4-trifluoro-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]butanamide](/img/structure/B6426893.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6426901.png)